1-(2,3'-Bipyridin-5-yl)ethanone
Overview
Description
1-(2,3’-Bipyridin-5-yl)ethanone is an organic compound with the molecular formula C12H10N2O. It consists of a bipyridine structure, where two pyridine rings are connected, and an ethanone group attached to the 5th position of one of the pyridine rings. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3’-Bipyridin-5-yl)ethanone can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This method uses boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction typically involves the coupling of a halogenated bipyridine with an ethanone derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 1-(2,3’-Bipyridin-5-yl)ethanone often employs large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,3’-Bipyridin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced bipyridine derivatives.
Substitution: The ethanone group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Various substituted bipyridine compounds depending on the reagents used.
Scientific Research Applications
1-(2,3’-Bipyridin-5-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2,3’-Bipyridin-5-yl)ethanone involves its interaction with molecular targets through its bipyridine structure. The nitrogen atoms in the pyridine rings can coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic and biological processes, influencing molecular pathways and exerting specific effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine isomer known for its coordination chemistry applications.
4,4’-Bipyridine: Another symmetrical isomer used in coordination chemistry and material science.
3,3’-Bipyridine: An asymmetrical bipyridine isomer with unique properties and applications.
Uniqueness
1-(2,3’-Bipyridin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethanone group provides additional reactivity and versatility in chemical synthesis compared to other bipyridine isomers .
Properties
IUPAC Name |
1-(6-pyridin-3-ylpyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9(15)10-4-5-12(14-8-10)11-3-2-6-13-7-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNWAIHWRAHJQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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